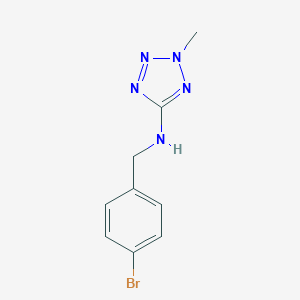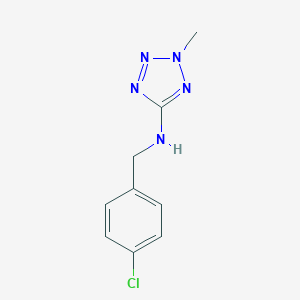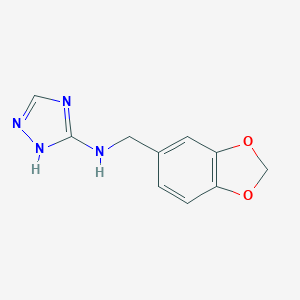
N-(3-chlorobenzyl)-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-1H-tetrazol-5-amine is a compound that belongs to the family of tetrazole derivatives. It has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-1H-tetrazol-5-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-1H-tetrazol-5-amine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the body, which may help to protect against oxidative stress. It has also been found to reduce the levels of pro-inflammatory cytokines, which may help to reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which may help to prevent the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorobenzyl)-1H-tetrazol-5-amine in lab experiments is that it has been found to exhibit a wide range of biological activities, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on N-(3-chlorobenzyl)-1H-tetrazol-5-amine. One area of research could be to further investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of N-(3-chlorobenzyl)-1H-tetrazol-5-amine.
Synthesis Methods
The synthesis of N-(3-chlorobenzyl)-1H-tetrazol-5-amine can be achieved through a multistep process. The first step involves the preparation of 3-chlorobenzyl chloride by reacting 3-chlorobenzyl alcohol with thionyl chloride. The second step involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. The final step involves the reaction of 3-chlorobenzyl azide with sodium hydrosulfite to form N-(3-chlorobenzyl)-1H-tetrazol-5-amine.
Scientific Research Applications
N-(3-chlorobenzyl)-1H-tetrazol-5-amine has been found to exhibit a wide range of biological activities, making it a promising candidate for further research. It has been shown to have antimicrobial, anticancer, and anticonvulsant activities. It has also been found to have potential in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
properties
Product Name |
N-(3-chlorobenzyl)-1H-tetrazol-5-amine |
|---|---|
Molecular Formula |
C8H8ClN5 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-1-2-6(4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14) |
InChI Key |
ULISKQZVGRTVTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NNN=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)
